(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol
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Overview
Description
(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a phenol group and a purine derivative, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 6-hydrazinylpurine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for detecting metal ions.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of sensors for detecting toxic metal ions in environmental samples.
Mechanism of Action
The mechanism of action of (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol largely depends on its application. For instance, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)benzaldehyde
- (E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)aniline
Uniqueness
(E)-3-((2-(9H-purin-6-yl)hydrazono)methyl)phenol is unique due to the presence of both a phenol group and a purine derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications, particularly in the fields of coordination chemistry and biological sensing.
Properties
IUPAC Name |
3-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-2-8(4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDIAWFBOQLMY-YAXRCOADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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